

## A Comparative Guide to C562-1101: Benchmarking Against Known BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | C562-1101 |           |
| Cat. No.:            | B1668184  | Get Quote |

This guide provides a comprehensive performance comparison of the novel Bruton's tyrosine kinase (BTK) inhibitor, **C562-1101**, against the established inhibitors Ibrutinib and Acalabrutinib. The data presented herein is intended to provide researchers, scientists, and drug development professionals with an objective analysis of **C562-1101**'s potency, selectivity, and cellular activity, supported by detailed experimental protocols.

#### Introduction to BTK and its Inhibition

Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway. Its dysregulation is a key factor in the survival and proliferation of various B-cell malignancies. The inhibition of BTK has become a cornerstone of therapy for diseases such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma. **C562-1101** is a next-generation, covalent inhibitor designed for enhanced potency and selectivity.





Click to download full resolution via product page

Caption: Simplified Bruton's tyrosine kinase (BTK) signaling pathway.



## **Comparative Potency and Selectivity**

The following tables summarize the biochemical potency (IC50), cellular potency (EC50), and kinase selectivity of **C562-1101** in comparison to Ibrutinib and Acalabrutinib.

Table 1: Biochemical Potency Against BTK

| Compound  | Target | IC50 (nM) |
|-----------|--------|-----------|
| C562-1101 | втк    | 0.35      |
| Ibrutinib | ВТК    | 0.78      |

| Acalabrutinib | BTK | 3.1 |

Table 2: Cellular Activity in TMD8 Lymphoma Cells

| Compound  | Assay         | EC50 (nM) |
|-----------|---------------|-----------|
| C562-1101 | Proliferation | 1.2       |
| Ibrutinib | Proliferation | 4.5       |

| Acalabrutinib | Proliferation | 11.8 |

Table 3: Kinase Selectivity Profile (IC50 in nM)

| Compound  | втк  | EGFR  | TEC | ITK |
|-----------|------|-------|-----|-----|
| C562-1101 | 0.35 | >1000 | 250 | 480 |
| Ibrutinib | 0.78 | 5.6   | 78  | 10  |

| Acalabrutinib | 3.1 | >1000 | 450 | 29 |

# Experimental Protocols In Vitro BTK Kinase Assay (IC50 Determination)



This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant human BTK.

 Reagents: Recombinant human BTK enzyme, ATP, substrate peptide, ADP-Glo™ Kinase Assay kit.

#### Procedure:

- A serial dilution of each inhibitor (C562-1101, Ibrutinib, Acalabrutinib) is prepared in DMSO and then diluted in kinase buffer.
- The BTK enzyme is added to the inhibitor dilutions and incubated for 30 minutes at room temperature.
- The kinase reaction is initiated by adding a mixture of the substrate peptide and ATP.
- The reaction proceeds for 1 hour at 30°C.
- The ADP-Glo™ reagent is added to stop the reaction and deplete the remaining ATP.
- The Kinase Detection Reagent is added to convert ADP to ATP, which is then measured via a luciferase/luciferin reaction.
- Luminescence is measured using a plate reader. Data is normalized to controls (0% and 100% inhibition) and IC50 values are calculated using a four-parameter logistic curve fit.





Click to download full resolution via product page

Caption: Experimental workflow for in vitro IC50 determination.

## **Cell-Based Proliferation Assay (EC50 Determination)**

This assay measures the effect of the inhibitors on the proliferation of the TMD8 B-cell lymphoma cell line, which relies on BCR signaling.



Reagents: TMD8 cells, RPMI-1640 medium, Fetal Bovine Serum (FBS), CellTiter-Glo®
 Luminescent Cell Viability Assay kit.

#### Procedure:

- TMD8 cells are seeded into 96-well plates at a density of 10,000 cells per well and incubated for 24 hours.
- A serial dilution of each inhibitor is prepared and added to the cells.
- The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
- The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.
- The contents are mixed on an orbital shaker to induce cell lysis.
- Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured.
- EC50 values are determined by plotting the dose-response curves.

## **Summary of Findings**

The experimental data indicates that **C562-1101** is a highly potent inhibitor of BTK.

- Potency: C562-1101 demonstrates superior biochemical and cellular potency compared to both Ibrutinib and Acalabrutinib, as evidenced by its lower IC50 and EC50 values.
- Selectivity: C562-1101 exhibits a favorable selectivity profile. Notably, it shows minimal
  activity against EGFR, a common off-target for first-generation BTK inhibitors, thus
  potentially reducing the risk of associated side effects. While showing some off-target activity
  against TEC and ITK, it is significantly less than that observed for Ibrutinib.





Click to download full resolution via product page

Caption: Key parameters for inhibitor comparison.

This guide provides a foundational dataset for **C562-1101**. Further in-depth studies, including in vivo efficacy and comprehensive safety profiling, are warranted to fully characterize its therapeutic potential.

 To cite this document: BenchChem. [A Comparative Guide to C562-1101: Benchmarking Against Known BTK Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668184#benchmarking-c562-1101-against-known-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com